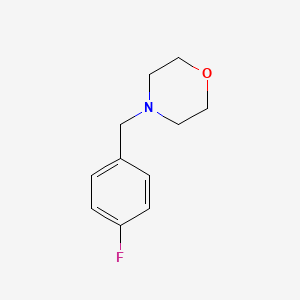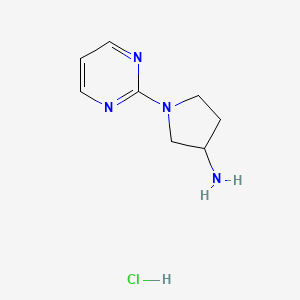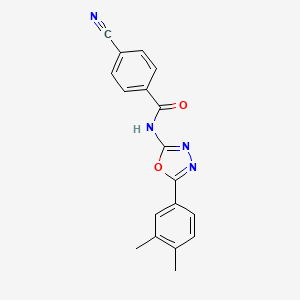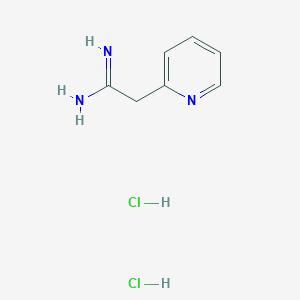
4-(4-Fluorobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorobenzyl)morpholine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.24 . It is often stored at temperatures between 2-8°C .
Synthesis Analysis
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies .
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorobenzyl)morpholine can be represented by the InChI code 1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 . The ChemSpider ID for this compound is 685222 .
Chemical Reactions Analysis
The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .
Physical And Chemical Properties Analysis
4-(4-Fluorobenzyl)morpholine has a molecular weight of 195.24 and is typically stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Pharmaceutical Intermediates
4-(4-Fluorobenzyl)morpholine has been utilized in the asymmetric synthesis of pharmaceutical intermediates. A study by Kato et al. (1994) describes an efficient asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate of mosapride, a potential gastroprokinetic agent. The synthesis involved a series of reactions, yielding a product with high enantiomeric excess, demonstrating its utility in producing specific drug enantiomers (Kato, Morie, Harada, & Matsumoto, 1994).
Synthesis and Structural Analysis of Derivatives
In another research, Banu et al. (2013) detailed the synthesis of a derivative of 4-(4-Fluorobenzyl)morpholine and its spectroscopic and crystal structure analysis. This study highlights the compound's relevance in creating and analyzing novel chemical structures, which can have various applications in materials science and pharmaceuticals (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Role in Developing Antifungal Agents
Qu et al. (2015) conducted a study on synthesizing benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which included 4-(4-Fluorobenzyl)morpholine. This research is significant as it demonstrated the antifungal properties of the synthesized compounds, indicating the potential of 4-(4-Fluorobenzyl)morpholine in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).
Applications in DNA Interactions and Biological Activities
Okumuş et al. (2011) explored the synthesis of mono and bis (4-fluorobenzyl) spirocyclophosphazenes involving 4-(4-Fluorobenzyl)morpholine. They investigated the structural characteristics, biological activities, and DNA interactions of these compounds. This study is particularly important for understanding the compound's role in biological systems and its potential applications in molecular biology and pharmacology (Okumuş, Kılıç, Hökelek, Dal, Açık, Öner, & Koç, 2011).
Role in Gastrokinetic Agents
Kato et al. (1991) described the synthesis and structure-activity relationships of compounds, including 4-(4-Fluorobenzyl)morpholine, as gastrokinetic agents. These findings have implications in the field of gastroenterology, especially in the development of treatments for gastrointestinal motility disorders (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).
Wirkmechanismus
Safety and Hazards
The safety information for 4-(4-Fluorobenzyl)morpholine includes the following hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This suggests that future research could focus on further exploring the medicinal chemistry and pharmacological activity of morpholine derivatives on various therapeutically related molecular targets .
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOZKXIKPFFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)


![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)